N,2-Diethylhexanamide
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Overview
Description
N,2-Diethylhexanamide is an organic compound with the molecular formula C10H21NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Diethylhexanamide typically involves the reaction of hexanoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Hexanoic Acid+Diethylamine→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2-Diethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,2-Diethylhexanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2-Diethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhexanamide: Similar in structure but with two methyl groups instead of ethyl groups.
N,N-Diethylacetamide: Contains a shorter acyl chain compared to N,2-Diethylhexanamide.
N,N-Diethylbutanamide: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of ethyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
128666-06-8 |
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Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,2-diethylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-4-7-8-9(5-2)10(12)11-6-3/h9H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
XLCGTKDLMYYKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCC |
Origin of Product |
United States |
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